molecular formula C24H29N3 B12721303 Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(2-methylphenyl)- CAS No. 135264-63-0

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(2-methylphenyl)-

Cat. No.: B12721303
CAS No.: 135264-63-0
M. Wt: 359.5 g/mol
InChI Key: SLBJCCDWMVKION-UHFFFAOYSA-N
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Description

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(2-methylphenyl)- is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a diazepine ring fused with a benzene and cyclopentane ring, making it a significant molecule in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(2-methylphenyl)- can be achieved through a multi-component reaction involving a 1,2-diamine, a ketone, an isocyanide, and trimethylsilylazide. This reaction is typically carried out in methanol at ambient temperature, using a catalyst such as [bmim]5[PNiW11O39]·3H2O . The reaction proceeds through a one-pot, pseudo-five-component condensation process, resulting in the formation of the desired spiro compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to ensure high yield and purity. This could include scaling up the reaction, using continuous flow reactors, and employing more efficient catalysts to reduce reaction time and costs. The use of environmentally benign conditions and recyclable catalysts would also be considered to make the process more sustainable .

Scientific Research Applications

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(2-methylphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(2-methylphenyl)- involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, altering their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific pharmacological application being studied .

Properties

CAS No.

135264-63-0

Molecular Formula

C24H29N3

Molecular Weight

359.5 g/mol

IUPAC Name

2-methyl-N-(spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]-5-ylmethyl)aniline

InChI

InChI=1S/C24H29N3/c1-18-9-2-3-11-20(18)25-17-27-23-14-5-4-12-22(23)26-21-13-8-10-19(21)24(27)15-6-7-16-24/h2-5,9,11-12,14,19,25H,6-8,10,13,15-17H2,1H3

InChI Key

SLBJCCDWMVKION-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NCN2C3=CC=CC=C3N=C4CCCC4C25CCCC5

Origin of Product

United States

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